(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine
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Overview
Description
(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to an imidazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine typically involves the reaction of tert-butylamine with an imidazole derivative. One common method involves the use of tert-butylamine and chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in dichloromethane at around 45°C, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the methanamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its imidazole ring can interact with various biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, including cancer and neurological disorders.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of (1-(Tert-butyl)-1h-imidazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific receptor sites, altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1-(Tert-butyl)-1h-pyrazol-4-yl)methanamine: Similar in structure but with a pyrazole ring instead of an imidazole ring.
(1-(Tert-butyl)-1h-triazol-4-yl)methanamine: Contains a triazole ring, offering different reactivity and biological properties.
Uniqueness
(1-(Tert-butyl)-1h-imidazol-4-yl)methanamine is unique due to its specific combination of a tert-butyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
(1-(Tert-butyl)-1H-imidazol-4-yl)methanamine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structure, characterized by an imidazole ring substituted with a tert-butyl group and a methanamine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C8H13N3, with a molecular weight of approximately 168.2 g/mol. The presence of the tert-butyl group increases steric bulk around the imidazole ring, influencing its chemical reactivity and biological interactions.
The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. Research indicates that imidazole derivatives can modulate biochemical pathways effectively, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity.
- Receptor Modulation : It can interact with receptors involved in signaling pathways, potentially leading to altered cellular responses.
Biological Activity Overview
Studies have shown that this compound exhibits several biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic. |
Anticancer | Shows promise in inhibiting cancer cell proliferation through modulation of signaling pathways. |
Anti-inflammatory | Potential to reduce inflammation by interfering with pro-inflammatory cytokine signaling. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
- Anticancer Properties : Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, enhancing its therapeutic potential against tumors .
- Anti-inflammatory Effects : In vitro studies showed that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating inflammatory diseases.
Structural Comparisons
The unique structure of this compound allows for distinct reactivity compared to other imidazole derivatives. Below is a comparison table highlighting similar compounds:
Compound Name | Structure | Key Features |
---|---|---|
Imidazole | Imidazole | Simpler analog without substituents; less steric hindrance. |
Histamine | Histamine | Contains an ethylamine side chain; active in immune responses. |
Benzimidazole | Benzimidazole | Fused benzene ring; different chemical properties due to additional aromatic character. |
The tert-butyl substitution enhances the reactivity and binding properties of this compound compared to these analogs, making it a valuable candidate for drug design and development.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1-tert-butylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)11-5-7(4-9)10-6-11/h5-6H,4,9H2,1-3H3 |
InChI Key |
CBLUDQGHIFEEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(N=C1)CN |
Origin of Product |
United States |
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